![molecular formula C13H9BrN4O B2782579 3-溴-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺 CAS No. 2034234-80-3](/img/structure/B2782579.png)
3-溴-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . The molecular formula of this compound is C13H9BrN4O, with an average mass of 317.141 Da and a monoisotopic mass of 315.995972 Da .
Molecular Structure Analysis
The molecular structure of “3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is characterized by a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a Suzuki–Miyaura cross-coupling reaction was reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Arylboronic acid bearing an electron-donating group such as a methoxy group at para position was easily coupled with the brominated compound, producing the corresponding diarylated products .
科学研究应用
- Key Features :
- Application : Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including our compound, were evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Application : 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, including our compound, have been discovered as selective and orally bioavailable DDR1 inhibitors .
Fluorescent Probes and Imaging Agents
Anti-Tubercular Activity
Discoidin Domain Receptor 1 (DDR1) Inhibitors
DrugBank Entry
未来方向
The future directions for “3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” could involve further exploration of its potential biological activities, given that similar compounds have shown inhibitory activities against TRKA . Additionally, the development of more efficient and green synthetic methodologies for such compounds could be another area of interest .
属性
IUPAC Name |
3-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVBXJNLNMZOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。